[1-(Oxolan-2-yl)cyclobutyl]methanamine
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Overview
Description
[1-(Oxolan-2-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a cyclobutyl ring attached to an oxolane ring, with a methanamine group as a substituent. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Oxolane Ring: The oxolane ring is introduced via cycloaddition reactions or other suitable synthetic routes.
Introduction of the Methanamine Group: The methanamine group is added through amination reactions, often using reagents like ammonia or amines under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
[1-(Oxolan-2-yl)cyclobutyl]methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
[1-(Oxolan-2-yl)cyclobutyl]methanamine: has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [1-(Oxolan-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
[1-(Oxolan-2-yl)cyclobutyl]methanamine: can be compared with similar compounds such as:
[1-(Oxolan-2-yl)cyclobutyl]methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.
[1-(Oxolan-2-yl)cyclobutyl]methane: Lacking the amine group, this compound exhibits different chemical properties and uses.
[1-(Oxolan-2-yl)cyclobutyl]methanone:
The uniqueness of This compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
[1-(oxolan-2-yl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNXUYJDELXFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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